Product packaging for 1-(1-Naphthyl)ethylamine(Cat. No.:CAS No. 42882-31-5)

1-(1-Naphthyl)ethylamine

Cat. No.: B3023371
CAS No.: 42882-31-5
M. Wt: 171.24 g/mol
InChI Key: RTCUCQWIICFPOD-UHFFFAOYSA-N
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Description

Significance of Chirality in Chemical and Pharmaceutical Sciences

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry and pharmacology. The two mirror-image forms of a chiral molecule are known as enantiomers. In the pharmaceutical industry, the differential biological activity of enantiomers is of paramount importance. Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or, in some cases, cause undesirable side effects. This underscores the critical need for methods to produce enantiomerically pure compounds. chemimpex.com

Overview of 1-(1-Naphthyl)ethylamine as a Chiral Amine Synthon

This compound is a chiral amine that serves as a versatile synthon, or building block, in organic synthesis. chemimpex.com Its structure, featuring a bulky naphthyl group attached to an ethylamine (B1201723) backbone, imparts unique stereochemical properties. This compound and its derivatives are widely utilized as chiral resolving agents, chiral auxiliaries, and as precursors for the synthesis of more complex chiral molecules. chemimpex.comsigmaaldrich.com Both the (R)- and (S)-enantiomers of this compound are commercially available and find extensive use in academic and industrial research.

Scope and Academic Relevance of Research on this compound

Research concerning this compound spans various sub-disciplines of chemistry, including asymmetric synthesis, catalysis, and materials science. chemimpex.com Its application as a chiral modifier in heterogeneous catalysis, for instance, has been a subject of intense investigation. rsc.orgrsc.org The ability to induce chirality on a metal surface has profound implications for the development of new enantioselective catalytic systems. acs.org Furthermore, its role as a key intermediate in the synthesis of pharmaceuticals, such as the calcimimetic agent cinacalcet, highlights its practical importance. researchgate.net The ongoing exploration of this compound's properties and applications continues to contribute valuable insights to the field of stereoselective chemistry.

Stereoselective Synthesis and Resolution of this compound

The preparation of enantiomerically pure this compound is a critical step for its subsequent applications. Researchers have developed various methods for its stereoselective synthesis and for the resolution of its racemic mixture.

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to directly produce a single enantiomer of a chiral compound. Several catalytic methods have been successfully employed for the synthesis of enantiomerically enriched this compound.

One notable approach involves the asymmetric hydrogenation of 1-(1-naphthyl)ethanone oxime. Using a chiral ruthenium catalyst, such as one derived from BINAP, and ammonium (B1175870) formate (B1220265) as a hydrogen source, this method can yield the desired amine with high enantiomeric excess (up to 98% ee) and in good yield (up to 85%). A patented method describes the asymmetric catalytic reduction of 1-(1-naphthyl)ethanone oxime using specific chiral ruthenium complexes, achieving enantiomeric excesses of up to 96%. google.comgoogle.com

Another strategy is the borane-mediated reduction of O-benzyloxime ethers using a chiral spiroborate ester catalyst. This method has been shown to produce primary (R)-arylethylamines, including (R)-1-(1-naphthyl)ethylamine, with up to 99% enantiomeric excess. researchgate.netnih.gov

Asymmetric Synthesis Method Catalyst/Reagent Substrate Enantiomeric Excess (ee) Yield
Asymmetric HydrogenationChiral Ruthenium (e.g., Ru-BINAP)1-(1-Naphthyl)ethanone oximeUp to 98%Up to 85%
Asymmetric Catalytic ReductionChiral Ruthenium Complexes1-(1-Naphthyl)ethanone oximeUp to 96%90%
Borane-Mediated ReductionChiral Spiroborate Ester(Z)-1-Naphthylethyl-(O)-benzyl oximeUp to 99%Good

Enzymatic and Chemical Resolution Techniques

Resolution is the process of separating a racemic mixture into its constituent enantiomers. Both enzymatic and classical chemical methods are employed for the resolution of this compound.

Enzymatic resolution offers a highly selective and environmentally benign approach. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been effectively used in the acylation of racemic this compound. smolecule.com The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. This process can be optimized by using ionic liquids as the reaction medium. smolecule.com Another enzymatic method involves the use of subtilisin in a continuous reactor to perform stereoselective aminolysis, which has been used to resolve large quantities of racemic this compound with the unreacted (R)-amine having an optical purity higher than 90%. nih.gov

Chemical resolution typically involves the formation of diastereomeric salts with a chiral resolving agent. For the resolution of racemic this compound, D-(-)-tartaric acid has been used as a chiral resolving agent. google.com The diastereomeric salts, (R)-1-(1-naphthyl)ethylamine D-(-)-tartrate and (S)-1-(1-naphthyl)ethylamine D-(-)-tartrate, exhibit different solubilities, allowing for their separation by fractional crystallization. The desired enantiomer can then be recovered by treatment with a base. This method can yield R-(+)-1-(1-Naphthyl)ethylamine with an enantiomeric excess of over 95%. google.com In some instances, spontaneous resolution of an enantiomerically enriched solution of R-(+)-1-(1-naphthyl)ethylamine hydrochloride has been observed, affording the product in nearly 100% ee through simple crystallization. techniumscience.com

Resolution Technique Resolving Agent/Enzyme Principle Achieved Purity (ee)
Enzymatic AcylationCandida antarctica lipase B (CALB)Selective acylation of one enantiomer>99.5% for remaining amine and amide
Enzymatic AminolysisSubtilisinStereoselective aminolysis>90% for unreacted (R)-amine
Chemical ResolutionD-(-)-Tartaric AcidFormation and fractional crystallization of diastereomeric salts>95%
Spontaneous ResolutionNone (from enriched solution)Crystallization of a single enantiomerNearly 100%

Applications in Asymmetric Catalysis and Synthesis

The unique stereochemical properties of this compound make it a valuable tool in the field of asymmetric catalysis and synthesis, where the goal is to control the stereochemical outcome of a chemical reaction.

Role as a Chiral Ligand and Auxiliary

Chiral ligands and auxiliaries are essential components in asymmetric synthesis. They temporarily associate with the reacting molecules to create a chiral environment, influencing the stereochemical pathway of the reaction.

(R)-(+)-1-(1-Naphthyl)ethylamine and its (S)-(-) counterpart are frequently employed as chiral auxiliaries. chemimpex.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereoselective formation of a new stereocenter. After the desired transformation, the auxiliary can be removed. The bulky naphthyl group of this compound provides significant steric hindrance, which is effective in controlling the facial selectivity of reactions.

These amines also serve as precursors for the synthesis of more complex chiral ligands. chemimpex.com For example, they can be used to synthesize chiral thiourea (B124793) solvating agents, which are instrumental in the enantiodiscrimination of α-hydroxy and α-amino acids using NMR spectroscopy. smolecule.com They are also used in the preparation of ligands for catalysis, which can enhance reaction selectivity and efficiency. chemimpex.com

Use as a Chiral Modifier in Heterogeneous Catalysis

In heterogeneous catalysis, the catalyst is in a different phase from the reactants. A significant application of this compound is as a chiral modifier for metal catalysts, particularly platinum. rsc.orgrsc.org When a chiral modifier like (R)-1-(1-Naphthyl)ethylamine is adsorbed onto the surface of a platinum catalyst, it creates a chiral environment on the metal surface. acs.orgsigmaaldrich.com

This modified catalyst can then be used for enantioselective hydrogenation reactions. A well-studied example is the hydrogenation of ethyl pyruvate (B1213749) to ethyl lactate (B86563). rsc.org The chiral modifier directs the approach of the substrate to the catalyst surface, leading to the preferential formation of one enantiomer of the product. The adsorption and stability of these chiral modifiers on the platinum surface are crucial for the effectiveness of the asymmetric hydrogenation and have been the subject of detailed spectroscopic and theoretical studies. rsc.orgacs.org

Application in the Synthesis of Chiral Pharmaceuticals and Agrochemicals

The synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) and agrochemicals is a major focus of the chemical industry. This compound serves as a key chiral building block in the synthesis of a variety of these molecules. chemimpex.com

A prominent example is its use in the synthesis of Cinacalcet , a calcimimetic agent used to treat hyperparathyroidism. researchgate.net The synthesis of Cinacalcet relies on the use of enantiopure (R)-1-(1-Naphthyl)ethylamine as a chiral precursor to establish the correct stereochemistry in the final drug molecule. researchgate.net

Beyond pharmaceuticals, this chiral amine is also utilized in the production of agrochemicals, where stereochemistry can play a critical role in the efficacy and environmental impact of the product. chemimpex.com The ability to construct complex molecules with specific three-dimensional arrangements is crucial in drug design and the development of new agrochemicals. chemimpex.com

Application Area Specific Role of this compound Example
Asymmetric SynthesisChiral AuxiliaryDirecting stereoselective reactions
Asymmetric SynthesisChiral Ligand PrecursorSynthesis of chiral thiourea solvating agents
Heterogeneous CatalysisChiral ModifierEnantioselective hydrogenation of ethyl pyruvate over Pt
Pharmaceutical SynthesisChiral Building BlockSynthesis of Cinacalcet
Agrochemical SynthesisChiral Building BlockDevelopment of stereochemically defined pesticides

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13N B3023371 1-(1-Naphthyl)ethylamine CAS No. 42882-31-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-naphthalen-1-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
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InChI

InChI=1S/C12H13N/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-9H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
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InChI Key

RTCUCQWIICFPOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40885878
Record name 1-(1-Naphthyl)ethylamine
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Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

42882-31-5, 3886-70-2, 3309-13-5, 10420-89-0
Record name 1-(1-Naphthyl)ethylamine
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Record name 1-Naphthalenemethanamine, alpha-methyl-, (alphaR)-
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Record name 1-Naphthalenemethanamine, .alpha.-methyl-, (.alpha.S)-
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Asymmetric Synthetic Methodologies for 1 1 Naphthyl Ethylamine Enantiomers

Catalytic Asymmetric Reduction Approaches

Catalytic asymmetric reduction involves the conversion of a prochiral starting material, such as a ketone or oxime, into a chiral amine using a chiral catalyst. This method is highly sought after as it can theoretically yield 100% of the desired enantiomer.

The asymmetric reduction of prochiral ketone oximes, specifically 1-(1-Naphthyl)ethanone oxime, presents a direct route to chiral 1-(1-Naphthyl)ethylamine. This transformation often utilizes borane (B79455) reagents in conjunction with chiral catalysts or employs transition metal catalysts capable of hydrogenation.

One notable method involves the borane-mediated reduction of O-benzyloxime ethers derived from 1-(1-Naphthyl)ethanone. Using a stable spiroborate ester catalyst derived from (S)-diphenyl valinol, the (R)-enantiomer of the amine can be produced with up to 99% enantiomeric excess (e.e.). acs.orgnih.gov The stereochemical outcome is dependent on the (E) or (Z) configuration of the oxime ether starting material. acs.orgnih.gov

Another powerful technique is the asymmetric catalytic hydrogenation using ruthenium complexes. For instance, 1-(1-Naphthyl)ethanone oxime can be reduced using ammonium (B1175870) formate (B1220265) as a hydrogen source in the presence of a specific chiral ruthenium(II) catalyst. google.comgoogle.com This method has been shown to produce both (R)-(+)- and (S)-(-)-1-(1-Naphthyl)ethylamine in high yield and enantiomeric purity by selecting the appropriate enantiomer of the catalyst. google.comgoogle.com

Detailed findings from a patented method are presented below:

Table 1: Asymmetric Catalytic Reduction of 1-(1-Naphthyl)ethanone Oxime
Catalyst Target Enantiomer Yield Enantiomeric Excess (e.e.)
Chlorine{(1R,2R)-(-)-2-amino-1,2-diphenylethylamino}(p-cymene)ruthenium(II) (R)-(+)-1-(1-Naphthyl)ethylamine 90-96% 96-96.3%
Chlorine{(1S,2S)-(+)-2-amino-1,2-diphenylethylamino}(p-cymene)ruthenium(II) (S)-(-)-1-(1-Naphthyl)ethylamine 90% 96%

Data sourced from patents describing the process. google.comgoogle.com

Asymmetric transfer hydrogenation (ATH) of the corresponding ketone, 1-acetonaphthone, is a widely used and highly efficient method. liv.ac.ukmdpi.com This process typically involves a ruthenium catalyst, a chiral ligand, and a hydrogen donor like a formic acid/triethylamine mixture or isopropanol (B130326). liv.ac.ukmdpi.com The ruthenium catalyst, coordinated with a chiral ligand such as a tosylated diamine (e.g., TsDPEN), facilitates the stereoselective transfer of hydrogen to the ketone. liv.ac.uk

The reaction can achieve high enantioselectivity, with research showing that a polymer-supported chiral Ru(II) complex can produce the corresponding alcohol (a precursor to the amine or for other applications) with an e.e. significantly higher than its unsupported counterpart for 1-acetonaphthone. liv.ac.uk One study reported an e.e. of 96% for the reduction of 1'-acetonaphthone (B143366) using a ruthenium catalyst with a BINAP-based ligand. researchgate.net Ruthenium(II)/Pybox complexes have also been used, achieving high conversion and excellent enantioselectivity (87%–96% e.e.) for substrates including 2-acetonaphthone. mdpi.com

Beyond ruthenium-based systems, other catalytic methods have been developed for the enantioselective reduction of ketones and their derivatives. Organocatalysis, for example, offers a metal-free alternative. Bifunctional thiourea-amine organocatalysts have been used for the reduction of prochiral ketones to enantioenriched secondary alcohols using catecholborane as the reducing agent. nih.gov This approach provides excellent stereocontrol for various aryl ketones. nih.gov

The choice of hydrogen donor is also a critical parameter. While formic acid and isopropanol are common, research into alternative hydrogen sources is ongoing to improve efficiency and sustainability. scholaris.ca The development of catalysts based on more abundant and less toxic metals, such as iron and nickel, is also an active area of research for the asymmetric reduction of ketones like 1-acetonaphthone. scholaris.camdpi.comacs.org

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

Chiral Resolution Techniques

Chiral resolution is a classical yet consistently effective method for separating a racemic mixture of this compound into its individual enantiomers. wikipedia.org This approach relies on the principle of converting the enantiomers into diastereomers, which possess different physical properties and can thus be separated. wikipedia.org

The most prevalent resolution technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. wikipedia.org Due to their different solubilities in a given solvent system, one of the diastereomeric salts will preferentially crystallize, allowing for its separation by filtration. wikipedia.orggoogle.com The purified diastereomeric salt is then treated with a base to liberate the enantiomerically pure amine. google.com

A variety of chiral acids have been successfully employed as resolving agents for this compound. The selection of the resolving agent and the solvent system is often determined empirically, as predicting the crystallization behavior is challenging. sciencemadness.org

D-(-)-Tartaric Acid: This is a widely used and cost-effective resolving agent. google.com In a typical procedure, racemic this compound and D-(-)-tartaric acid are dissolved in a heated alcohol-water mixture (e.g., methanol (B129727)/water or ethanol/water). google.com Upon cooling, the R-(+)-1-(1-Naphthyl)ethylamine·D-(-)-tartrate salt, being less soluble, crystallizes out. google.com This method can achieve high optical purity (e.e. ≥95%) with yields around 30% for the desired enantiomer after liberation from the salt. google.com The mother liquor, enriched with the S-(-)-enantiomer, can be processed to recover the other enantiomer or racemized for reuse. google.com

Chiral Aspartic Acid: While mentioned as a potential resolving agent, it is noted to be relatively expensive compared to tartaric acid. google.com N-carbobenzoxy-D-aspartic acid has been used in the resolution of other amino compounds, demonstrating the potential utility of amino acid derivatives in forming diastereomeric salts. sciencemadness.org

α-Hydroxynaphthylacetic Acid: This chiral acid is also cited as a resolving agent, though like aspartic acid, it is considered more expensive than tartaric acid. google.com

Other dicarboxylic acid derivatives, such as those derived from oxalic and malonic acid, have also been synthesized and used as effective resolving agents for this compound. nih.gov

Table 2: Comparison of Chiral Resolving Agents

Resolving Agent Target Enantiomer Isolated Typical Solvent Reported e.e. Notes
D-(-)-Tartaric Acid (R)-(+)-1-(1-Naphthyl)ethylamine Alcohol/Water ≥95% Cost-effective and commonly used. google.com
L-(+)-Tartaric Acid (S)-(-)-1-(1-Naphthyl)ethylamine N/A N/A Mentioned as a method to obtain the (S)-enantiomer. google.com
Chiral Aspartic Acid N/A N/A N/A Considered a more expensive option. google.com
α-Hydroxynaphthylacetic Acid N/A N/A N/A Considered a more expensive option. google.com
(R)-N-[1-(1-Naphthyl)ethyl]oxalamic acid (S)-1-(1-Naphthyl)ethylamine N/A N/A Used to resolve the racemic amine. nih.gov

Diastereomeric Salt Formation and Fractional Crystallization

Influence of Solvent Systems and Crystallization Conditions on Resolution Efficiency

The choice of solvent and the conditions under which crystallization occurs are paramount to the efficiency of diastereomeric salt resolution. researchgate.netmdpi.com The resolution of racemic this compound with D-(-)-tartaric acid is often performed in a mixed solvent system of alcohol and water. google.com The volume ratio of alcohol to water, which can range from 1:3 to 10:1, significantly impacts the differential solubility of the diastereomeric salts. google.com

The temperature during crystallization is another critical parameter. The process is typically carried out at temperatures ranging from room temperature to the boiling point of the solvent, with a preferred range of 40-90°C. google.com Cooling the heated solution induces the crystallization of the less soluble salt, (R)-(+)-1-(1-Naphthyl)ethylamine·D-(-)-tartrate, allowing for its separation by filtration. google.com Subsequent treatment with a base liberates the free (R)-(+)-1-(1-Naphthyl)ethylamine. google.com This method can achieve an enantiomeric excess (e.e.) of over 95% and a yield of approximately 30%. google.com The mother liquor, which is enriched in the S-enantiomer, can be racemized and recycled for further resolution. google.com The role of the solvent is crucial in stabilizing the crystal structure of the desired diastereomeric salt. researchgate.net

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution offers a highly selective and environmentally benign alternative for obtaining enantiomerically pure this compound. researchgate.netresearchgate.net This method utilizes enzymes that preferentially catalyze a reaction on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. techniumscience.comnih.gov

Enantioselective Acylation Mediated by Lipases (e.g., Candida antarctica lipase (B570770) B)

Candida antarctica lipase B (CALB) is a highly effective biocatalyst for the kinetic resolution of racemic this compound through enantioselective acylation. researchgate.netgoogle.comresearchgate.net In this process, the lipase selectively acylates one enantiomer, typically the (S)-enantiomer, allowing for the separation of the unreacted (R)-enantiomer. daneshyari.com The choice of acyl donor and solvent system is critical for optimizing the efficiency and selectivity of the resolution. google.comdaneshyari.com Phenyl ethyl acetate (B1210297) and vinyl n-octanoate are commonly used as acyl donors. daneshyari.com

The use of ionic liquids as solvents has been shown to enhance the performance of CALB, with the enzyme exhibiting different activities depending on the cation and anion of the ionic liquid. researchgate.netdaneshyari.com For instance, in ionic liquids with 1-alkyl-3-methylimidazolium cations, lipase activity corresponds with the hydrophobicity for alkyl chains with fewer than six carbons. researchgate.netdaneshyari.com The enzyme's activity also varies with the anion, following the trend [Tf2N]− > [PF6]− > [BF4]−. researchgate.netdaneshyari.com Under optimized conditions, a conversion of 49.3% and an enantiomeric excess of 99.2% for the acylated (R)-enantiomer have been achieved. researchgate.netdaneshyari.com The kinetics of this resolution often follow a ping-pong bi-bi mechanism with substrate inhibition. daneshyari.comsmolecule.com

Transaminase Enzyme-Catalyzed Processes

Transaminase enzymes provide a powerful tool for the asymmetric synthesis of this compound from a prochiral ketone precursor, 1-acetonaphthone. acs.orggoogle.com These enzymes catalyze the transfer of an amino group from a donor molecule to the ketone, producing the chiral amine with high enantioselectivity. google.com Both (R)- and (S)-selective transaminases are available, allowing for the targeted synthesis of either enantiomer. google.com

For example, an (R)-selective transaminase from Aspergillus terreus has demonstrated high catalytic efficiency in producing (R)-1-(1-Naphthyl)ethylamine. researchgate.net The choice of amine donor, such as isopropylamine, is important as it can influence the reaction equilibrium and facilitate product isolation. google.com Engineering the enzyme through methods like pocket modification can significantly enhance its catalytic efficiency and thermostability. smolecule.com

Optimization of Enzymatic Reaction Parameters

To maximize the yield and enantiomeric excess in enzymatic resolutions, several reaction parameters must be carefully optimized. techniumscience.com These include temperature, substrate and enzyme concentrations, pH, and water activity. daneshyari.com

For the lipase-catalyzed resolution of this compound, optimal temperatures are typically in the range of 30–80°C. google.com The ratio of substrate to solvent and enzyme to substrate are also critical. google.com For example, a patented method specifies a temperature of 50°C, a raw material to solvent volume ratio of 1:35, and a raw material to catalyst mass ratio of 1:0.03 to achieve a 50% conversion and an e.e. of over 99% in 38 hours. google.com The use of a continuous flow bioreactor can help in controlling these parameters and suppressing non-stereospecific side reactions. techniumscience.comnih.gov

The following table summarizes the optimized conditions for the enzymatic resolution of (R,S)-1-(1-Naphthyl)ethylamine using immobilized Candida antarctica lipase B.

ParameterValueResult
Temperature30°CSubstrate conversion of 48% and product e.e. >99% after 48 hours
SolventToluene
Raw Material:Solvent (v/v)1:25
Raw Material:Catalyst (w/w)1:0.02
Temperature50°CSubstrate conversion of 50% and product e.e. >99% after 38 hours
SolventToluene
Raw Material:Solvent (v/v)1:35
Raw Material:Catalyst (w/w)1:0.03
Temperature60°CSubstrate conversion of 50% and product e.e. >99% after 36 hours
SolventToluene
Raw Material:Solvent (v/v)1:40
Raw Material:Catalyst (w/w)1:0.04

Spontaneous Enantiomeric Enrichment and Resolution via Crystallization

A remarkable phenomenon observed with this compound is its ability to undergo spontaneous enantiomeric enrichment during crystallization. techniumscience.com Aqueous solutions of the hydrochloride salt of racemic this compound can resolve spontaneously upon crystallization. In one instance, an aqueous solution of (R)-(+)-1-(1-Naphthyl)ethylamine hydrochloride with an initial enantiomeric excess of 82% yielded crystals with nearly 100% e.e. upon standing overnight at room temperature. techniumscience.com

This crystallization-driven resolution can be a highly efficient method for obtaining enantiomerically pure material, bypassing the need for chiral resolving agents. techniumscience.com The process is influenced by factors such as solvent polarity and cooling rates.

Racemization Strategies for Enantiomer Recovery and Re-resolution

The mother liquor enriched with the (S)-enantiomer from diastereomeric salt resolution can be treated with a base to liberate the free amine. google.com This amine can then be racemized by heating in the presence of an acid or a base. google.com Acids such as hydrochloric acid, sulfuric acid, or acetic acid, and bases like sodium hydroxide (B78521) or potassium hydroxide can be used. google.com The racemization is typically carried out at temperatures between 30-150°C for 1 to 30 hours in a suitable solvent like methanol, ethanol, or DMSO. google.com

Similarly, in dynamic kinetic resolution (DKR), the in-situ racemization of the less reactive enantiomer is coupled with the enzymatic resolution. smolecule.com For instance, a ruthenium catalyst can be used to racemize the primary amine substrate while the enzyme selectively acylates the other enantiomer. rsc.org

Application of 1 1 Naphthyl Ethylamine in Stereoselective Transformations

Chiral Building Block in Organic Synthesis

As a chiral building block, 1-(1-Naphthyl)ethylamine provides a pre-defined stereocenter that is incorporated into the final structure of a target molecule. chemimpex.comcymitquimica.com This approach is fundamental in constructing complex molecules where specific stereochemistry is essential for their function.

The synthesis of single-enantiomer drugs and agrochemicals is critical, as different enantiomers can have vastly different biological activities. chemimpex.com this compound is a key intermediate in the production of several such enantiomerically pure compounds. chemimpex.comresearchgate.net

A prominent example is its use in the synthesis of Cinacalcet, a calcimimetic drug used to treat hyperparathyroidism. google.comgoogle.com The (R)-(+)-enantiomer of this compound is a crucial precursor for creating the final active pharmaceutical ingredient, ensuring the desired therapeutic effect. google.com Similarly, the compound serves as a building block in the development of various agrochemicals where stereoisomerism dictates efficacy and environmental impact. chemimpex.comcymitquimica.com Research has also focused on developing efficient synthetic routes, such as the asymmetric reduction of 1-(1-naphthyl) acetophenone (B1666503) oxime, to produce (R)-(+)-1-(1-Naphthyl)ethylamine with high chiral purity (96% ee) and yield (90%) for these applications. google.com

Table 1: Synthesis of (R)-(+)-1-(1-Naphthyl)ethylamine via Asymmetric Reduction

Starting Material Catalyst Product Chiral Purity (% ee) Chemical Purity Yield (%) Reference
1-(1-Naphthyl) acetophenone oxime Chlorine {(1R,2R)-(-)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) (R)-(+)-1-(1-Naphthyl)ethylamine 96.3 98% 92% google.com

Construction of Complex Chiral Molecules with Defined Stereochemistry

Chiral Auxiliary Applications

In its role as a chiral auxiliary, this compound is temporarily attached to a prochiral substrate to direct the stereochemical course of a reaction. After the transformation, the auxiliary is cleaved, leaving behind an enantiomerically enriched product. chemimpex.comchemimpex.com

The steric bulk of the naphthyl group is effective at controlling the facial selectivity of approaching reagents. This principle has been applied in various reactions, including enantioselective deprotonations and cycloadditions. For example, lithium amides derived from this compound have been used for the enantioselective deprotonation of 4-tert-butylcyclohexanone, demonstrating good levels of stereocontrol. pharm.or.jp

However, its effectiveness can be context-dependent. In a study on the Staudinger cycloaddition for the formation of trans-β-lactams, this compound auxiliaries led to excellent conversion rates but a significant loss of diastereoselectivity (maximum 14% de), whereas the isomeric 1-(2-naphthyl)ethylamines provided much higher selectivity. researchgate.net This highlights that the specific placement of the bulky aromatic group is crucial for effective stereochemical induction. researchgate.net

A vital application of this compound is in the resolution of racemic mixtures to provide enantiomerically pure intermediates. beilstein-journals.org This is often achieved by forming diastereomeric salts that can be separated by crystallization.

A notable application is in the total synthesis of the anti-ulcer drug Rosaprostol. beilstein-journals.org Racemic 2-dimethoxyphosphoryl-3-hexylcyclopentan-1-one was resolved using (+)-(R)-1-(1-Naphthyl)ethylamine. The resulting diastereomeric condensation products were separated by column chromatography, providing the enantiomerically pure substrates needed for the stereoselective synthesis of the different rosaprostol stereoisomers. beilstein-journals.org Similarly, (S)-(+)-1-(1-naphthyl)ethyl isocyanate, a derivative, is used to react with glycerol (B35011) derivatives, yielding stereospecific diacylglycerol intermediates with high yields (93–97%) for lipid analysis.

Inducing Stereoselectivity in Chemical Reactions

Ligand Design and Asymmetric Catalysis

This compound serves as a fundamental chiral scaffold for the synthesis of more complex ligands used in transition metal-catalyzed asymmetric reactions. researchgate.netd-nb.info It is also used directly as a chiral modifier in heterogeneous catalysis. rsc.orgresearchgate.net

The amine group provides a convenient handle for attaching phosphine (B1218219) groups or other coordinating moieties, leading to the creation of bidentate or polydentate chiral ligands. researchgate.net For example, it is a key component in the synthesis of Pyrinap ligands. d-nb.infonih.gov These P-N chelating ligands, when complexed with copper, have proven effective in catalyzing enantioselective A3-coupling reactions to produce optically active propargylic amines. d-nb.info

Furthermore, this compound itself can act as a chiral modifier on the surface of heterogeneous metal catalysts. rsc.org In the enantioselective hydrogenation of α-ketoesters over platinum catalysts, the adsorption of (R)-1-(1-Naphthyl)ethylamine onto the catalyst surface creates a chiral environment. researchgate.net This chiral surface preferentially directs the hydrogenation of the substrate, leading to a high enantiomeric excess of one enantiomer of the product. An enantiomeric excess of 82% for ethyl lactate (B86563) was achieved in the hydrogenation of ethyl pyruvate (B1213749) over a Pt/Al2O3 catalyst modified with (R)-1-(1-Naphthyl)ethylamine. researchgate.net

Table 3: Application of this compound in Asymmetric Catalysis

Catalytic System Reaction Substrate Product Enantiomeric Excess (ee) Reference
(R)-1-(1-Naphthyl)ethylamine on 5 wt% Pt/Al2O3 Heterogeneous Hydrogenation Ethyl pyruvate Ethyl lactate 82% researchgate.net

Development of Chiral Ligands for Organometallic Catalysis

This compound serves as a foundational chiral scaffold for the synthesis of various ligands used in organometallic catalysis. These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a catalytic reaction.

(S)-(-)-1-(1-Naphthyl)ethylamine is utilized in the synthesis of chiral imidazolin-2-ylidene ligands. clearsynth.compharmaffiliates.comthermofisher.comusbio.netusbio.net These N-heterocyclic carbenes (NHCs) have emerged as highly effective ligands in catalysis due to their strong σ-donating properties and steric tuneability. pageplace.de The chirality originating from the this compound backbone is transferred to the catalytic system, enabling asymmetric transformations. clearsynth.compharmaffiliates.comthermofisher.comusbio.netusbio.net

Furthermore, this primary amine has been instrumental in the development of palladium metallacycles. researchgate.netorcid.org The reaction of (R)-(+)-1-(1-Naphthyl)ethylamine with palladium acetate (B1210297) leads to the formation of a homochiral cyclopalladated dinuclear compound. raco.cat These optically active palladacycles, including those derived from imines of this compound, have been successfully employed as resolving agents for P-chiral phosphines, demonstrating the transfer of chirality from the amine to the organometallic complex. researchgate.netorcid.org The rigid structure of the naphthylethylamine derivatives is a key factor in their effectiveness as resolving agents. raco.cat

Application as a Chiral Modifier in Heterogeneous Catalytic Hydrogenation

In heterogeneous catalysis, this compound functions as a chiral modifier, adsorbing onto the surface of a metal catalyst, typically platinum, to create chiral active sites. medchemexpress.comresearchgate.netacs.org This induced chirality on the catalyst surface allows for the enantioselective hydrogenation of prochiral substrates. acs.orgosti.gov Infrared absorption spectroscopy studies have shown that the amine group is crucial for the adsorption of the modifier onto the platinum surface. researchgate.netosti.gov

The adsorption mechanism of this compound on platinum surfaces has been a subject of detailed study, with evidence suggesting that the molecule can bestow chirality through the formation of supramolecular chiral templates or by complexing with the reactant on the catalyst surface. researchgate.net The stability and adsorption mode of the modifier are critical factors influencing the efficiency of the asymmetric hydrogenation. rsc.org

The enantioselective hydrogenation of α-ketoesters is a well-established application of this methodology. Using (R)- or (S)-1-(1-Naphthyl)ethylamine as a chiral modifier for a Pt/Al2O3 catalyst in the hydrogenation of ethyl pyruvate can induce an enantiomeric excess (e.e.) of up to 82%. researchgate.netrsc.orgscilit.com Research indicates that the actual modifier responsible for the enantioselection is the secondary amine formed from the reaction of this compound with ethyl pyruvate to create an imine, which is subsequently reduced. researchgate.netrsc.org

Similarly, derivatives of this compound have been developed to enhance enantioselectivity. For instance, (R)-(+)-N-Methyl-1-(1-naphthyl)ethylamine has been used as a chiral modifier for platinum in the enantioselective hydrogenation of ketopantolactone. as-1.co.jp A more complex modifier, pantoyl-naphthylethylamine (PNEA), synthesized by the reductive alkylation of this compound with ketopantolactone, has shown high efficiency. core.ac.ukethz.ch A platinum-on-alumina catalyst modified with PNEA achieved a 93% e.e. in the hydrogenation of 1,1,1-trifluoro-2,4-pentanedione. core.ac.ukethz.ch The enhanced performance of PNEA is attributed to its improved anchoring to the platinum surface through its pantoyl moiety, leading to a more defined chiral surface site for the hydrogenation of ketopantolactone. rsc.org

Prochiral SubstrateChiral ModifierCatalystEnantiomeric Excess (e.e.)Product
Ethyl Pyruvate(R)- or (S)-1-(1-Naphthyl)ethylaminePt/Al2O3up to 82% researchgate.netrsc.orgEthyl (R)- or (S)-Lactate
Ketopantolactone(R)-(+)-N-Methyl-1-(1-naphthyl)ethylaminePlatinum-(R)-(-)-Pantolactone researchgate.netas-1.co.jp
1,1,1-Trifluoro-2,4-pentanedionePantoyl-naphthylethylamine (PNEA)Pt/Al2O393% core.ac.ukethz.ch(S)-α,α,α-trifluoromethyl alcohol

Role in Advanced Pharmaceutical Synthesis

The enantiopure forms of this compound are critical intermediates in the synthesis of several active pharmaceutical ingredients (APIs), where the specific stereochemistry of the final drug molecule is essential for its therapeutic activity.

Key Intermediate in the Synthesis of Cinacalcet Hydrochloride

(R)-(+)-1-(1-Naphthyl)ethylamine is a crucial chiral building block in virtually all synthetic routes to Cinacalcet. thieme-connect.comub.edu Cinacalcet is a calcimimetic drug used to treat secondary hyperparathyroidism and parathyroid carcinoma. thieme-connect.commdpi.com The synthesis of Cinacalcet involves coupling this enantiopure amine with a second part of the molecule. thieme-connect.comub.edu

The primary strategies for this coupling include:

Reductive Amination : This involves the reaction of (R)-(+)-1-(1-Naphthyl)ethylamine with an aldehyde, such as 3-[3-(trifluoromethyl)phenyl]propanal or 3-(trifluoromethyl)cinnamaldehyde, to form an imine, which is then reduced to yield Cinacalcet. thieme-connect.commdpi.comepo.org

Amide Formation followed by Reduction : In this approach, the amine is reacted with 3-(3-trifluoromethylphenyl)propanoic acid or a derivative to form an amide, which is subsequently reduced to the final amine product. ub.eduepo.org

Nucleophilic Substitution : This method involves the reaction of the amine with a molecule containing a suitable leaving group, such as an activated derivative of 3-[3-(trifluoromethyl)phenyl]propan-1-ol. thieme-connect.comepo.org

The ready availability of enantiopure (R)-(+)-1-(1-Naphthyl)ethylamine through classical or enzymatic resolution makes these synthetic strategies industrially viable. thieme-connect.comub.edu

Precursor for Inhibitors of Viral Proteases (e.g., Coronavirus PLpro Proteinase)

The papain-like protease (PLpro) of coronaviruses, including SARS-CoV-2, is an essential enzyme for viral replication and a key target for antiviral drug development. nih.govresearchgate.netresearchgate.netfrontiersin.org Small molecule inhibitors based on the this compound scaffold have shown promise in targeting this enzyme. researchgate.net

For example, the noncovalent inhibitor GRL0617, a naphthylmethylamine compound, has been shown to inhibit SARS-CoV PLpro with a half-maximal inhibitory concentration (IC50) in the sub-micromolar range and also exhibits activity against SARS-CoV-2 PLpro. nih.govresearchgate.net Researchers have used analogs of GRL0617 as a basis to design more potent covalent inhibitors of PLpro by introducing a peptidomimetic linker and a reactive electrophile. nih.govresearchgate.net This highlights the role of the this compound structure as a valuable starting point for the development of novel antiviral therapeutics. nih.govresearchgate.net

Mechanistic Investigations of 1 1 Naphthyl Ethylamine S Chiral Influence

Analysis of Chemical Reactivity and Reaction Pathways of 1-(1-Naphthyl)ethylamine and its Derivatives

The chemical reactivity of this compound is dictated by the primary amine group and the bulky, aromatic naphthalene (B1677914) ring system. The amine functionality serves as a nucleophile and a base, while the naphthalene moiety influences the steric and electronic properties of the molecule. The chiral center alpha to the nitrogen atom is central to its application in asymmetric synthesis, where it directs the stereochemical outcome of reactions.

Oxidation Reactions

The primary amine group of this compound is susceptible to oxidation, potentially yielding products such as imines or nitriles, although detailed studies focusing specifically on the oxidation of this compound are not extensively documented in the literature. General principles of amine oxidation suggest that under controlled conditions, the corresponding imine, N-(1-(naphthalen-1-yl)ethylidene)amine, could be formed. Further oxidation could theoretically lead to the corresponding nitrile, though this would involve cleavage of the C-C bond.

One relevant area of research is the bio-inspired aerobic C-H oxidation of amines using an ortho-quinone catalyst. lookchem.com While this study focuses on the general methodology for amines, it provides a potential pathway for the oxidation of this compound. Such a reaction would involve the activation of the C-H bond at the alpha-position, facilitated by the catalyst, leading to an oxidized product.

Additionally, studies on the adsorption and stability of this compound on platinum surfaces sometimes involve oxidative conditions to clean the metal surface, which can lead to decomposition or reaction of the adsorbed amine. researchgate.net However, the primary focus of these studies is not the characterization of the oxidation products.

Reduction Reactions

The reduction of this compound itself is not a commonly reported transformation, as the compound is typically synthesized via the reduction of precursors. evitachem.comsmolecule.com The most prominent synthetic routes involve the asymmetric reduction of 1-(1-naphthyl)ethanone oxime or the reductive amination of 1-acetylnaphthalene. evitachem.comwipo.int

For instance, a notable synthesis involves the asymmetric catalytic reduction of 1-(1-naphthyl)ethanone oxime using ammonium (B1175870) formate (B1220265) as a hydrogen donor in the presence of chiral ruthenium catalysts. evitachem.com This method achieves high enantiomeric purity under mild conditions.

PrecursorReducing Agent/CatalystProductEnantiomeric Excess (ee)YieldReference
1-(1-Naphthyl)ethanone OximeAmmonium Formate / Chiral Ruthenium Complex(R)-(+)-1-(1-Naphthyl)ethylamine>96%90% evitachem.com
1-AcetylnaphthaleneR-selective Transaminase / Isopropyl amine(R)-1-(1-Naphthyl)ethylamine100%64.75% (conversion) google.com

While the amine group is already in its most reduced state, the naphthalene ring could potentially undergo hydrogenation under forcing conditions (high pressure and temperature) with a suitable catalyst, such as rhodium or ruthenium on a carbon support. This would yield derivatives with a partially or fully saturated ring system, such as 1-(tetralin-1-yl)ethylamine or 1-(decalin-1-yl)ethylamine. However, specific studies detailing the controlled reduction of the aromatic system of this compound are scarce. Research has shown that the N-H bonds can undergo H-D exchange in the presence of deuterium (B1214612) and a platinum catalyst, which is a form of reduction/hydrogenation at the amine group. medchemexpress.com

Nucleophilic Substitution Reactions (e.g., Amide, Urea (B33335), Carbamate (B1207046) Formation)

The primary amine group of this compound is a potent nucleophile, readily participating in substitution reactions with various electrophiles to form stable amide, urea, and carbamate derivatives. These reactions are fundamental to its use as a chiral auxiliary and in the synthesis of complex molecules.

Amide Formation: Amides are commonly prepared by reacting this compound with carboxylic acids, acid chlorides, or acid anhydrides. One approach involves the direct thermal condensation with a carboxylic acid, such as 3-[(3-trifluoromethyl)phenyl]propionic acid, at high temperatures (140–150 °C) without a solvent. thieme-connect.com Enzymatic methods are also employed for N-acylation. Candida antarctica lipase (B570770) B (CALB) can catalyze the acylation of racemic this compound, achieving high conversion and enantioselectivity. researchgate.net This enzymatic resolution is highly effective in ionic liquids, yielding the (R)-N-octanoyl-1-(1-naphthyl)ethylamine with high enantiomeric excess. researchgate.net

Table 1: Selected Amide Formation Reactions

Amine Acylating Agent Conditions/Catalyst Product Yield Enantiomeric Excess (ee) Reference
(R)-1-(1-Naphthyl)ethylamine 3-[(3-Trifluoromethyl)phenyl]propionic acid 140-150 °C, neat N-(1-(1-Naphthyl)ethyl)-3-(3-(trifluoromethyl)phenyl)propanamide Not specified Not applicable thieme-connect.com

Urea Formation: Urea derivatives are typically synthesized by reacting this compound with an isocyanate. For instance, reacting (S)-(-)-α-Methylbenzyl isocyanate with an amine yields the corresponding urea adduct. raco.cat Alternatively, unsymmetrical ureas can be formed through modern synthetic methods, such as those using PhI(OAc)₂ to facilitate the coupling of an amine with an isocyanate precursor. mdpi.com The urea functionality's ability to form strong hydrogen bonds is often exploited in the design of enzyme inhibitors and receptor ligands. nih.gov

Table 2: Urea Formation Reactions

Amine Reagent Conditions Product Type Reference
This compound Phenyl isocyanates/isothiocyanates Heat (50-55 °C) N,N'-diaryl urea/thiourea (B124793) acgpubs.org

Carbamate Formation: Carbamates are readily formed from this compound. A common method involves the reaction of the amine with a chloroformate, such as 1,3-dihalo-2-propyl chloroformate, in the presence of a base like pyridine. This reaction proceeds with high yield. clockss.org Another pathway involves reacting the amine with an isocyanate, which can be generated in situ from the amine itself using phosgene (B1210022) or a phosgene equivalent like triphosgene. The resulting carbamates are stable intermediates used in the synthesis of other molecules, such as oxazolidinones, or as protecting groups for the amine. clockss.org

Table 3: Carbamate Formation Reactions

Amine Reagent Conditions/Catalyst Product Yield Reference
(S)-(-)-1-(1-Naphthyl)ethylamine 1,3-Dihalo-2-propyl chloroformates Pyridine, DMAP, CH₂Cl₂ N-(1,3-Dihalo-2-propyl)-N-(1-(1-naphthyl)ethyl)carbamate 91% clockss.org

Carbon-Nitrogen and Carbon-Hydrogen Bond Cleavage and Activation Studies

The activation and cleavage of C-N and C-H bonds in this compound and its derivatives are subjects of significant research, particularly in the context of developing new catalytic transformations.

Carbon-Nitrogen (C-N) Bond Activation: Primary amines are generally considered inert to substitution reactions, but transition-metal catalysis can enable the activation and cleavage of the C-N bond. marquette.edu Ruthenium complexes, in particular, have been shown to be effective for the deaminative coupling of primary amines. marquette.edumarquette.edu In these reactions, a catalytic system, often generated in situ from a ruthenium-hydride complex and a catechol ligand, promotes the coupling of two primary amines to form an unsymmetrical secondary amine, releasing ammonia (B1221849) as a byproduct. marquette.edu This strategy represents a powerful method for forming new C-N bonds by leveraging the cleavage of an existing one. Mechanistic studies suggest the reaction proceeds through several steps, including the formation of an imine intermediate which then undergoes further reaction. marquette.edu

Carbon-Hydrogen (C-H) Bond Activation: C-H bond activation offers an atom-economical approach to functionalize molecules. Ruthenium catalysts have been employed for the oxidative coupling of primary amines (including those with naphthyl groups) with internal alkynes. nih.gov This process involves the regioselective activation of a C-H bond, typically ortho to the directing amine group, followed by migratory insertion of the alkyne and subsequent C-N bond formation to yield N-heterocycles. nih.gov

Furthermore, the interaction of this compound with metal surfaces, a critical aspect of its role as a chiral modifier in heterogeneous catalysis, involves C-H bond interactions. Studies using scanning tunneling microscopy (STM) and other surface science techniques have investigated the adsorption geometry of the molecule on platinum surfaces. researchgate.netacs.orgresearchgate.net These studies reveal that the molecule interacts with the surface through both the amine's nitrogen lone pair and C-H bonds of the naphthalene ring. researchgate.net For example, diastereomeric complexes formed between ketopantolactone and (R)-1-(1-Naphthyl)ethylamine on a Pt(111) surface are influenced by arene C-H···O interactions, which play a role in the chiral recognition process. acs.org

Table 4: C-N and C-H Bond Activation Studies

Substrate Type Catalyst/Surface Reaction Type Key Finding Reference
Primary Amines Tetranuclear Ru-H complex / Catechol ligand Deaminative Coupling (C-N Activation) Efficient synthesis of unsymmetrical secondary amines. marquette.edu
Primary Amines (e.g., 1-naphthylmethylamine) Ru complexes Oxidative Coupling with Alkynes (C-H Activation) Atom-economical synthesis of N-heterocycles. nih.gov

Advanced Analytical and Spectroscopic Characterization in 1 1 Naphthyl Ethylamine Research

Chromatographic Methods for Enantiomeric Analysis

Chromatography stands as a cornerstone for the separation and analysis of 1-(1-Naphthyl)ethylamine enantiomers. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are routinely used to assess the enantiomeric composition and purity of this chiral amine.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral HPLC is a powerful and widely adopted technique for quantifying the enantiomeric excess (ee) of this compound. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Several studies have demonstrated the successful use of various chiral columns for this purpose. For instance, a Crownpak CR(+) chiral column has been employed with a mobile phase consisting of 85% aqueous perchloric acid (pH 2) and 15% methanol (B129727). techniumscience.com Detection is typically carried out using a UV detector at 210 nm. techniumscience.com In another application, an Astec® CHIROBIOTIC® V2 chiral HPLC column was used with a mobile phase of methanol and 20 mM ammonium (B1175870) acetate (B1210297) (90:10 v/v), with UV detection at 230 nm. sigmaaldrich.com The enantiomeric excess is a critical parameter, especially in asymmetric synthesis, where an ee of over 82% has been reported in certain reactions. In some cases, crystallization techniques have been shown to yield the hydrochloride salt of R-(+)-1-(1-Naphthyl)ethylamine with nearly 100% ee. techniumscience.com

The choice of the chiral stationary phase and mobile phase composition is critical for achieving optimal separation. For example, the Chiralpak IB column has been used with a mobile phase of n-heptane, ethanol, trifluoroacetic acid, and diethyl amine (90:10:0.02:0.02) for determining the enantiomeric purity of (R)-1-(1-naphthyl)ethylamine. google.com Furthermore, derivatization of analytes can facilitate their separation on a chiral column. For instance, diacyl-sn-glycerols are derivatized with (S)-(+)-1-(1-naphthyl)ethyl isocyanate to form diastereomeric urethane (B1682113) derivatives, which can then be resolved by HPLC on a silica (B1680970) gel column. aocs.org

Table 1: HPLC Methods for Enantiomeric Analysis of this compound

Chiral Stationary PhaseMobile PhaseDetectionReference
Crownpak CR(+)85% aq. HClO₄ (pH 2) / 15% MethanolUV, 210 nm techniumscience.com
Astec® CHIROBIOTIC® V290% Methanol / 10% 20 mM Ammonium AcetateUV, 230 nm sigmaaldrich.com
Chiralpak IBn-Heptane:Ethanol:TFA:DEA (90:10:0.02:0.02)UV, 223 nm google.com
Silica Gel (for derivatives)Hexane-isopropanol (99.5:0.5, v/v)UV, 280 nm aocs.org
Diacel CHIRALPAK OJHexanes/2-propanol (99.8/0.2)UV, 220 nm wiley-vch.de
Diacel CHIRALCEL OD-HHexanes/2-propanol (97/3)UV, 220 nm wiley-vch.de

TFA: Trifluoroacetic acid, DEA: Diethylamine

Gas Chromatography (GC) for Stereochemical Purity Assessment

Gas chromatography, particularly with chiral capillary columns, is another essential technique for evaluating the stereochemical purity of this compound. avantorsciences.com This method often involves the derivatization of the amine to enhance its volatility and improve separation. yzqyyykj.com

For instance, the enantiomers of 1-(α-Naphthyl)ethylamine can be analyzed as their N-trifluoroacetyl derivatives on an Astec® CHIRALDEX™ G-DA or B-DA column. sigmaaldrich.com A typical method involves an oven temperature of 160°C and a flame ionization detector (FID). sigmaaldrich.com Another approach utilizes a CP-CHIRASIL-DEX CB chiral column with specific temperature programming. wiley-vch.de The retention times for the (S) and (R) enantiomers under these conditions were found to be 31.0 minutes and 31.3 minutes, respectively. wiley-vch.de The purity of racemic this compound is often specified as ≥98.0% by GC analysis. vwr.com

Table 2: GC Conditions for Stereochemical Purity Assessment of this compound Derivatives

Chiral ColumnDerivativeOven Temperature ProgramDetectorReference
Astec® CHIRALDEX™ G-DAN-Trifluoroacetyl160°C (isothermal)FID sigmaaldrich.com
Astec® CHIRALDEX™ B-DAN-Trifluoroacetyl160°C (isothermal)FID
CP-CHIRASIL-DEX CBUnspecified25 min at 80°C, ramp to 170°C, hold for 20 minFID wiley-vch.de

Nuclear Magnetic Resonance (NMR) Spectroscopy in Chiral Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and chiral analysis of this compound. It provides detailed information about the molecular structure and can be used to determine enantiomeric composition through the use of chiral solvating agents or by forming diastereomeric salts.

Determination of Enantiomeric Composition via Diastereoisomeric Salts (e.g., ³¹P NMR, ¹H NMR)

The formation of diastereomeric salts by reacting racemic this compound with a chiral acid allows for the determination of enantiomeric composition using NMR. The resulting diastereomers are chemically distinct and will exhibit different chemical shifts in the NMR spectrum.

Both ¹H and ³¹P NMR spectroscopy are valuable in this context. For example, the diastereomeric salts of chiral phosphorus thio acids with this compound show different ¹H and ³¹P NMR spectra, which can be used to determine the enantiomeric content. researchgate.net Pyridine has been identified as a suitable solvent for these diastereomeric salts. researchgate.net The use of chiral derivatizing agents, such as those containing phosphorus, allows for rapid determination of enantiomeric excess via ³¹P NMR. researchgate.net In ¹H NMR, the chemical shift differences between the diastereomers of (R/S)-N-methyl this compound can be observed when dissolved with a chiral solvating agent like (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid. researchgate.net The synthesis of chiral bis-naphthalene thiourea (B124793) receptors derived from (R)-(+)-1-(1-naphthyl)ethylamine and (S)-(-)-1-(1-naphthyl)ethylamine has been reported, and their characterization includes ¹H NMR spectroscopy. researchgate.net

Enantiodiscrimination of Chiral Substrates

This compound itself can act as a chiral solvating agent (CSA) to facilitate the enantiodiscrimination of other chiral molecules by NMR. acs.org It has shown particular applicability for determining the enantiomeric purity of carboxylic acids. acs.org When a racemic analyte is mixed with an enantiomerically pure form of this compound, diastereomeric complexes are formed in situ, leading to separate signals in the NMR spectrum for the two enantiomers of the analyte. acs.org

The effectiveness of enantiodiscrimination depends on the specific interactions between the chiral amine and the analyte. Studies have explored the use of various chiral solvating agents, including derivatives of this compound, for the enantiodiscrimination of amino acid derivatives. acs.org For instance, chiral α-(nonafluoro-tert-butoxy)carboxylic acids have been used as chiral shift reagents in ¹H and ¹⁹F NMR experiments with racemic α-(1-naphthyl)ethylamine as a model compound. semmelweis.hu

Surface Science Techniques for Adsorption and Interaction Studies

Surface science techniques provide invaluable insights into the adsorption behavior and interactions of this compound on various surfaces, which is particularly relevant to its application in heterogeneous catalysis.

The adsorption of this compound (NEA) on platinum surfaces has been extensively studied using techniques such as reflection-absorption infrared spectroscopy (RAIRS) and temperature-programmed desorption (TPD). acs.orgresearchgate.net These studies, conducted under both ultrahigh vacuum and in situ from liquid solutions, aim to understand how NEA bestows chirality on the platinum surface. acs.org Evidence suggests the formation of supramolecular chiral templates and complexation between individual modifier molecules and the reactant. acs.org

Scanning tunneling microscopy (STM) and density functional theory (DFT) calculations have been employed to investigate the formation of bimolecular complexes between (R)-1-(1-naphthyl)ethylamine and prochiral substrates like ketopantolactone on a Pt(111) surface. rsc.orgresearchgate.net These studies reveal distinct complexation geometries at the sub-molecular level. rsc.org Research also indicates that the adsorption of NEA from solution onto platinum surfaces can be enantioselective. acs.org Furthermore, in situ infrared absorption spectroscopy has been used to study the H-D exchange of this compound on Pt catalysts, providing evidence for the protonation of the amine group on the surface. nsf.gov The adsorption properties of this compound on metal surfaces like platinum are crucial for understanding its role in fields such as catalysis and materials science. lookchem.com

Reflection-Absorption Infrared Spectroscopy (RAIRS) for Surface Adsorption Modes

Reflection-Absorption Infrared Spectroscopy (RAIRS) has been instrumental in characterizing the adsorption of NEA on platinum and palladium surfaces. acs.orgnih.govlookchem.comresearchgate.netresearchgate.net Studies on Pt(111) surfaces under ultrahigh vacuum and in situ from liquid solutions have provided evidence for the formation of supramolecular chiral templates and the complexation of individual NEA molecules with reactants. acs.orgnih.gov RAIRS data suggest potential interactions between adsorbed NEA and adjacent molecules like propylene (B89431) oxide, with these interactions differing based on their relative chirality. acs.orgnih.gov

On Pd(111) surfaces, RAIRS has been used to determine the structure, bonding, and orientation of NEA isomers. researchgate.net At low coverages and a temperature of approximately 160 K, both 1-NEA and its isomer 2-NEA adopt a flat-lying geometry where the naphthyl ring is parallel to the surface. researchgate.net As the coverage increases, steric hindrance causes the molecules to tilt. researchgate.net A combination of RAIRS, scanning tunneling microscopy (STM), and density functional theory (DFT) has shown that on Pt(111), (R)-NEA molecules are tilted with the long axis of the naphthyl ring parallel to the surface and the short axis tilted. researchgate.net

Temperature-Programmed Desorption (TPD) for Adsorption Energetics and Intermolecular Interactions

Temperature-Programmed Desorption (TPD) provides critical data on the energetics of NEA adsorption and its interactions with other molecules on a surface. TPD experiments on Pt(111) surfaces modified with NEA and titrated with propylene oxide (PO) have shown an enhancement in the adsorption of one PO enantiomer over the other at intermediate NEA coverages. acs.orgnih.gov This observation supports the templating mechanism for chiral modification. acs.orgnih.gov

Furthermore, TPD studies have revealed differences in adsorption energetics. acs.orgnih.gov For instance, the heat of adsorption for 2-NEA on Pd(111) was found to be 73 kJ/mol, which is higher than the 67 kJ/mol for 1-NEA. researchgate.net This difference in adsorption energy results in 2-NEA forming more ordered films upon heating. researchgate.net TPD has also been used to study the enantioselective adsorption of molecules like propylene oxide on NEA-modified Pt(111) surfaces, providing insights into the mechanisms of chiral recognition. rsc.orgconicet.gov.arsemanticscholar.org

Table 1: Adsorption Energetics of Naphthylethylamine Isomers on Pd(111)

Compound Heat of Adsorption (kJ/mol)
This compound (1-NEA) 67
1-(2-Naphthyl)ethylamine (2-NEA) 73

This interactive table is based on data from a study on the structure and properties of chiral modifiers on Pd(111). researchgate.net

Scanning Tunneling Microscopy (STM) for Molecular Adsorption Geometry and Conformational Analysis on Surfaces

Scanning Tunneling Microscopy (STM) offers real-space imaging of adsorbed molecules, providing detailed information about their adsorption geometry and conformation. On Pd(111), STM studies of S-α-(1-naphthyl)-ethylamine revealed two different conformers on the surface: exo- and endo-conformers. figshare.comacs.org These conformers are distinguished by the orientation of the ethylamine (B1201723) group relative to the naphthyl group, a result of steric constraints imposed by the surface. figshare.comacs.org The exo-conformer was found to be slightly more prevalent, accounting for approximately 57 ± 3% of the adsorbed NEA. figshare.comacs.org

On Pt(111), STM has been used to study the adsorption geometry of (R)-NEA, identifying two distinct STM motifs. researchgate.net These experimental observations, when combined with DFT calculations, provide a detailed picture of the chemisorption geometries. researchgate.net STM has also been crucial in visualizing the formation of diastereomeric complexes between prochiral substrates like methyl benzoylformate and (R)-NEA on Pt(111), revealing various 1:1 and 2:1 complex geometries. acs.org

Derivatization Strategies for Enhanced Analytical Resolution and Structural Analysis

Derivatization of this compound and its use as a chiral derivatizing agent are powerful strategies in analytical chemistry for resolving enantiomers and determining the structure of complex molecules.

Formation of Diastereomeric Adducts with Chiral Derivatizing Agents

This compound is itself used as a chiral resolving agent through the formation of diastereomeric salts. For example, racemic NEA can be resolved using dicarboxylic acid derivatives of (R)-1-(1-Naphthyl)ethylamine as resolving agents. nih.gov Specifically, oxalic, malonic, and succinic acid derivatives have proven effective. nih.gov

Conversely, NEA can be derivatized with other chiral agents to facilitate its own analysis or the analysis of other compounds. For instance, (S)-(+)-1-(1-Naphthyl)ethyl isocyanate, a derivative of NEA, is a widely used chiral derivatizing agent that forms diastereomeric adducts, which can then be separated by chromatographic techniques. Similarly, S-(-)-1-(1-naphthyl) ethylamine has been used to derivatize mandelic acid enantiomers for their simultaneous quantification. researchgate.net

Application in Stereoselective Metabolite Determination

The derivatization of metabolites with this compound enables their stereoselective determination. A notable application is in the analysis of the active metabolite of loxoprofen (B1209778), a nonsteroidal anti-inflammatory drug. nih.gov In this case, (+)-(R)-1-(1-naphthyl)ethylamine was used as a chiral reagent to derivatize the trans-alcohol metabolite, allowing for the separation of the resulting diastereomers by HPLC. nih.gov This method revealed the stereoselective metabolism of loxoprofen in humans. nih.gov

Similarly, in a study of the metabolism of CS-670, another profen NSAID, the trans-OH metabolite was derivatized to diastereoamides with (+)-(R)-1-(1-naphthyl)ethylamine to determine the stereochemistry of the 2-arylpropionic acid side chain. nih.gov This confirmed that the configuration at the 2-carbon was almost exclusively (S). nih.gov The enantiomeric composition of metoprolol (B1676517) and its metabolites has also been investigated using chiral columns that incorporate this compound derivatives as the chiral selector. researchgate.net

Regioisomer Determination of Complex Lipids (e.g., Diacylglycerols, Triacylglycerols)

Derivatization strategies involving this compound and its derivatives are crucial for the structural analysis of complex lipids. The chiral reagent (S)-(+)-1-(1-naphtyl)ethyl isocyanate is used in the derivatization of diacylglycerols (DAGs) resulting from the partial chemical hydrolysis of triacylglycerols (TAGs). mdpi.com This allows for the separation of the diacyl-sn-glycerol derivatives on an achiral stationary phase. mdpi.com

Furthermore, chiral stationary phases for HPLC containing (R)-(+)-1-(1-naphthyl)ethylamine have been developed for the separation of DAG isomers. nih.gov This enables the determination of the regio- and stereochemical configuration of the glycerol (B35011) backbone in lipids. researchgate.net

Broader Academic and Industrial Research Context

Role in Advanced Materials Science and Engineering

In materials science, 1-(1-Naphthyl)ethylamine is primarily valued for its chirality, which can be imparted to other materials to create substances with specific, desirable properties. It is used in the formulation of advanced materials, including polymers and coatings, where it can improve performance and durability. chemimpex.com

This compound serves as a building block in the synthesis of specialized polymers. chemimpex.comnetascientific.com A notable example is its use in creating new chiral methacrylates. Researchers have synthesized (R)-(-)-1-(1-Naphthyl)ethyl(2-methacryloyloxyethyl)urea (NEMOU) by reacting (R)-(+)-1-(1-Naphthyl)ethylamine with 2-methacryloyloxyethyl isocyanate (MOI). acs.org This new monomer can then undergo radical homopolymerization to yield chiral polymers. acs.org Studies have shown that incorporating the compound into polymer matrices can lead to improved mechanical properties and thermal stability, making the resulting materials suitable for high-performance applications. These polymers and coatings can exhibit enhanced durability and chemical resistance. chemimpex.com

Table 1: Radical Homopolymerization of NEMOU (a this compound derivative)

SolventYield (%)Molecular Weight (Mn)Specific Optical Rotation [α]D (°)
THF85152000-101
Chloroform81145000-105
DMF92189000-98
Benzene79138000-103

Data sourced from research on the synthesis and polymerization of (R)-(-)-1-(1-Naphthyl)ethyl(2-methacryloyloxyethyl)urea. acs.org

The primary role of this compound in enhancing material performance stems from its function as a "chiral modifier." medchemexpress.com It is extensively used to impart enantioselectivity to non-chiral metal surfaces, effectively creating chiral catalytic sites for asymmetric reactions. rsc.org This is particularly significant in heterogeneous catalysis. researchgate.net

The adsorption of this compound onto platinum surfaces has been a subject of intense study to understand the mechanism of chirality transfer. acs.orgfigshare.com Research using reflection-absorption infrared spectroscopy (RAIRS) and temperature-programmed desorption (TPD) has explored how single enantiomers of the compound bestow chirality on the platinum surface. researchgate.netacs.org This modification allows the catalyst to selectively produce one enantiomer of a chiral product over the other. A prominent application is the enantioselective hydrogenation of α-ketoesters, such as the conversion of ethyl pyruvate (B1213749) to ethyl lactate (B86563) over a 5 wt% Pt/Al2O3 catalyst modified with (R)-1-(1-Naphthyl)ethylamine. sigmaaldrich.comsigmaaldrich.com

Furthermore, polymers derived from this amine, such as poly(NEMOU), can be used to create chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). acs.org These CSPs have demonstrated the ability to resolve racemic mixtures, separating them into their constituent enantiomers. This chiral recognition ability is attributed not only to the specific interactions between the chiral selector and the racemates but also to the higher-ordered structure of the polymer. acs.org

Table 2: Chiral Resolution of Racemates using a Poly(NEMOU)-based Chiral Stationary Phase

Racemic CompoundSeparation Factor (α)Resolution (Rs)
1,2,3,4-Tetrahydro-1-naphthol1.251.89
N-Benzyl-1-(1-methyl-2-methoxycarbonyl)ethylamine1.181.55
2,2'-Dihydroxy-1,1'-binaphthyl1.312.10

Data illustrates the chiral recognition capability of a polymer derived from this compound. acs.org

Formulation of Polymers and Coatings

Contributions to Neuroscience Research Methodology

This compound and its derivatives are valuable tools in neuroscience research, primarily for their interactions with biological systems, which helps in elucidating the mechanisms behind neurological functions and disorders. chemimpex.com

The compound is utilized as a research tool to study potential effects on various neurotransmitter systems. chemimpex.com It can act as a ligand in receptor binding studies, which provides insight into drug-receptor interactions. Research indicates that its enantiomers may have different binding affinities for neurotransmitter receptors, influencing pathways associated with mood regulation and cognitive function. evitachem.com Specifically, studies have shown it has the potential to influence dopamine (B1211576) and serotonin (B10506) pathways. The hydrochloride salt of the (R)-enantiomer has demonstrated potential binding affinities with serotonin receptors, suggesting a role in modulating mood and behavior. smolecule.com Analogs of this compound are also synthesized and explored as potential ligands for neurotransmitter receptors, which are key targets for many psychiatric and neurological drugs. ontosight.ai

This compound serves as a crucial chiral building block and intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. chemimpex.comchemimpex.comsmolecule.com Its use in asymmetric synthesis allows for the creation of enantiomerically pure compounds, which is critical for developing effective drugs. chemimpex.com

A significant application is its role as a key intermediate in the synthesis of Cinacalcet Hydrochloride. google.com Cinacalcet is a calcimimetic agent that acts on calcium-sensing receptors to treat secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in patients with parathyroid carcinoma. google.comresearchgate.net Research has also pointed to its utility in the synthesis of various antidepressants, including selective serotonin reuptake inhibitors (SSRIs), through asymmetric synthesis techniques. The ability to synthesize these specific, active molecules allows researchers to probe the molecular mechanisms of the conditions they treat.

Investigation of Interactions with Neurotransmitter Systems (as a research tool/ligand)

Future Directions and Emerging Research Avenues

The utility of this compound continues to expand, with several emerging avenues of research. One major focus is the design and synthesis of new, more complex chiral modifiers based on its structure. rsc.org The goal is to create modularly-built modifiers to tune the efficiency and broaden the applicability of asymmetric hydrogenations on chirally modified metal catalysts. rsc.org

Continued investigation into the fundamental mechanisms of its adsorption on catalytic surfaces is crucial for designing more effective chirality-transfer systems. acs.org Understanding the complex interactions between the modifier, the substrate, and the catalyst surface at a molecular level remains a significant challenge and a key area for future work. researchgate.netacs.orgresearchgate.net

Furthermore, the development of more efficient and environmentally friendly methods for producing enantiomerically pure this compound is an active research area. researchgate.net Advances in biocatalysis, such as using transaminase enzymes for its enantioselective synthesis, promise to make this important chiral amine more accessible for its diverse applications. google.comresearchgate.net This, in turn, will likely fuel further research into its use in synthesizing novel materials and therapeutic agents. d-nb.info

Development of Novel Synthetic Routes with Improved Sustainability and Efficiency

The synthesis of enantiomerically pure this compound is a significant focus of research due to its role as a key intermediate in the production of pharmaceuticals, such as the calcimimetic agent Cinacalcet. google.comgoogle.com Traditional methods often involve classical resolution using chiral resolving agents like D-(-)-tartaric acid, which can be inefficient in terms of yield. researchgate.net Consequently, there is a considerable drive towards developing more sustainable and efficient synthetic strategies.

Enzymatic and Biocatalytic Approaches:

A prominent area of development is the use of enzymes to achieve high enantioselectivity under mild conditions. Transaminase enzymes, particularly ω-transaminases (ω-TAs), have shown great promise. google.comacs.org These enzymes can catalyze the asymmetric amination of a prochiral ketone precursor, 1-acetylnaphthalene, to produce the desired chiral amine. google.com

Research has focused on enhancing the performance of these enzymes through protein engineering. For instance, by creating mutations in the active site of an ω-amine transaminase from Aspergillus terreus (AtATA), researchers significantly improved its catalytic efficiency and thermostability for the synthesis of (R)-(+)-1-(1-Naphthyl)ethylamine. researchgate.net Another study successfully engineered a transaminase from Vibrio fluvialis to achieve high catalytic activity and enantioselectivity towards bulky aromatic ketones, which it initially showed no activity for. acs.org

Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are also utilized for the kinetic resolution of racemic this compound. evitachem.com This method involves the selective acylation of one enantiomer, allowing for the separation of the two. The use of ionic liquids as a solvent in these enzymatic resolutions has been explored to improve efficiency. evitachem.com

Asymmetric Catalytic Reduction:

Another key strategy involves the asymmetric catalytic reduction of imines or oximes. The reduction of 1-(1-naphthyl)ethanone oxime using a chiral ruthenium catalyst and ammonium (B1175870) formate (B1220265) as a hydrogen donor has been demonstrated to produce (S)-(-)-1-(1-Naphthyl)ethylamine with high yield and enantiomeric excess. google.comgoogle.com Similarly, borane-mediated reduction of O-benzyloxime ethers using a chiral spiroborate ester catalyst has been employed to synthesize highly enantiopure (1-aryl)- and (1-naphthyl)-1-ethylamines. acs.org

A patented process describes the synthesis of (R)-1-(1-Naphthyl)ethylamine starting from 1-acetonaphthone, which is first asymmetrically hydrogenated to (S)-1-(naphthalen-1-yl)ethanol. This intermediate is then converted through several steps, including azidation and reduction, to the final product with a high enantiomeric excess. google.com

Table 1: Comparison of Modern Synthetic Routes for this compound

Synthetic Route Key Reagents/Catalysts Advantages Reported Yield/Enantiomeric Excess (ee)
Enzymatic Resolution (Transaminase) ω-Transaminase (e.g., from Aspergillus terreus), Isopropylamine High enantioselectivity, mild reaction conditions, environmentally sustainable. google.comacs.orgresearchgate.net >99.5% ee, 85.2% yield in a 20-mL scale-up. researchgate.net
Enzymatic Resolution (Lipase) Candida antarctica lipase B, Phenyl ethyl acetate (B1210297) Effective for kinetic resolution. evitachem.com High enantiomeric excess.
Asymmetric Catalytic Reduction Chiral Ruthenium (II) complex, Ammonium formate High yield and enantioselectivity in a single step. google.comgoogle.com 90-96% yield, up to 96.3% ee. google.comgoogle.com
Asymmetric Synthesis via Chiral Precursor (S)-1-(naphthalen-1-yl)ethanol, Mesyl chloride, Sodium azide, Hydrogen Utilizes a chiral alcohol intermediate. google.com High ee value.
Borane-Mediated Reduction Spiroborate ester catalyst, Borane (B79455) Produces highly enantiopure amines. acs.org Up to 99% ee. acs.org

Exploration of New Catalytic Applications and Modifier Systems

This compound serves as a crucial chiral modifier in heterogeneous catalysis, particularly in the enantioselective hydrogenation of α-ketoesters over platinum-group metal catalysts. medchemexpress.commedchemexpress.comresearchgate.net The adsorption of this chiral amine onto the catalyst surface creates a chiral environment that can direct the stereochemical outcome of the reaction. rsc.orgacs.org

Mechanism of Chiral Modification:

The precise mechanism of chiral induction has been a subject of extensive investigation. It is widely believed that the naphthyl group of the modifier adsorbs onto the metal surface, anchoring the chiral center in a specific orientation. acs.org However, recent studies combining infrared absorption spectroscopy and quantum mechanics calculations have provided evidence that the adsorption primarily occurs through the amine group, which can become protonated on the surface. researchgate.netacs.orgnsf.gov This protonation is thought to be a key step in how the molecule imparts enantioselectivity. acs.org

Two main models have been proposed to explain how the chiral modifier interacts with the reactant:

The 1:1 Interaction Model: This model suggests a direct complexation between a single modifier molecule and a single reactant molecule on the catalyst surface. acs.orgacs.org Scanning tunneling microscopy (STM) has provided evidence for the formation of such 1:1 docking complexes between this compound and reactants like methyl pyruvate. acs.org

New Modifier Systems and Applications:

Research is ongoing to develop more effective modifier systems based on the this compound scaffold. One approach involves creating derivatives to enhance the anchoring of the modifier to the catalyst surface and create a more defined chiral pocket. For example, (R,S)-pantoylnaphthylethylamine, a secondary amine derivative, has been investigated and shown to anchor to platinum through both its naphthalene (B1677914) group and its pantoyl moiety. rsc.org

Furthermore, the principles learned from studying this compound are being applied to new catalytic systems. For instance, its structural isomer, 1-(2-naphthyl)ethylamine, has been used to probe the effect of hydrogen-bonding interactions on chirality transfer in chiral perovskites. nih.gov The different positioning of the ethylamine (B1201723) group on the naphthyl skeleton alters the interaction with the inorganic layers, providing insights into the design of new chiroptical materials. nih.gov

The compound has also been used in the synthesis of novel catalysts, such as palladium metallacycles containing imines derived from this compound, which have been used to resolve P-chiral ligands. researchgate.net

Advanced Computational Chemistry for Predicting Chiral Induction and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of this compound in catalytic systems. researchgate.netnsf.govnih.gov These computational methods provide insights at the molecular level that are often difficult to obtain through experimental techniques alone.

Predicting Adsorption and Reactivity:

DFT calculations have been instrumental in elucidating the adsorption geometry of this compound on metal surfaces like platinum (Pt) and palladium (Pd). researchgate.netresearchgate.netresearchgate.net Early models suggested that the naphthyl ring lies flat on the surface, but more recent computational and experimental work indicates that the molecule is tilted and adsorbs via the amine group. acs.orgresearchgate.net DFT calculations have helped to simulate the infrared spectra of different adsorption modes (flat, tilted, protonated, deprotonated), which can then be compared with experimental data to determine the most likely conformation. nsf.gov

Furthermore, DFT has been used to map the potential energy surfaces for reactions occurring on the catalyst surface. For example, calculations have shown that the H-D exchange reaction involving this compound on a platinum surface is energetically more favorable via a mechanism involving initial protonation of the amine group. acs.orgnsf.gov

Modeling Diastereomeric Interactions:

A key application of computational chemistry is the study of diastereomeric interactions between the chiral modifier and the prochiral reactant on the catalyst surface. By modeling the docking of reactants like methyl pyruvate with this compound on a Pd(111) surface, researchers can identify the most stable docking complexes. nih.gov

Integrating Computational and Experimental Data:

The most powerful insights are often gained when computational methods are used in conjunction with experimental techniques like Scanning Tunneling Microscopy (STM). nih.govresearchgate.net STM can visualize the formation of bimolecular complexes on the surface, and DFT can then be used to calculate the structures and relative energies of different possible arrangements. nih.govacs.org This combined approach allows for the identification of the most abundant and likely catalytically active species on the surface.

For example, a combined STM and DFT study of the interaction between (R)-1-(1-Naphthyl)ethylamine and ketopantolactone on a Pt(111) surface revealed several distinct complexation geometries and helped to identify the stereodirecting forces at play in these bimolecular assemblies. researchgate.net

Q & A

Q. Why do some studies report high enantioselectivity with this compound while others observe poor performance?

  • Substrate-specific effects dominate. For example, in ketone reductions, the naphthyl group enhances selectivity via π-π interactions, but in Staudinger reactions, steric clashes reduce control. Systematic screening of substrates and auxiliaries is advised .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.